molecular formula C14H22Cl2N2O B1421937 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride CAS No. 1281019-20-2

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride

Cat. No.: B1421937
CAS No.: 1281019-20-2
M. Wt: 305.2 g/mol
InChI Key: WONUYXUMSZVGMM-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride typically involves the reaction of 3,4-dimethylphenylacetic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions typically result in the formation of alcohols or amines.

  • Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a probe to study biological systems and molecular interactions. In medicine, it has potential applications in drug development, particularly in the design of new therapeutic agents. In industry, it is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is unique in its structure and reactivity compared to other similar compounds. Some of the similar compounds include:

  • 1-(3,4-Dimethylphenyl)ethan-1-one: This compound lacks the piperazine moiety and has different chemical properties.

  • 2-(Piperazin-1-yl)ethan-1-one: This compound lacks the 3,4-dimethylphenyl group and exhibits different reactivity.

  • 3,4-Dimethylphenylacetic acid: This compound is a precursor in the synthesis of the target compound and has distinct chemical behavior.

The presence of both the 3,4-dimethylphenyl group and the piperazine moiety in this compound contributes to its unique properties and applications, making it a valuable compound in various fields.

Biological Activity

1-(3,4-Dimethylphenyl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride (CAS No. 1281019-20-2) is a compound characterized by its unique structural features, which include a piperazine ring and a dimethylphenyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of neuropharmacology and oncology.

  • Molecular Formula: C₁₄H₂₂Cl₂N₂O
  • Molecular Weight: 305.24 g/mol
  • CAS Number: 1281019-20-2

The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation into its pharmacological properties.

1. Anticancer Activity

Recent studies have indicated that compounds with similar piperazine structures exhibit significant anticancer properties. For instance, derivatives of piperazine have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperazine derivatives demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

Table 1: Cytotoxicity of Piperazine Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AFaDu (hypopharyngeal)10
Compound BMCF-7 (breast)15
Compound CA549 (lung)12

2. Neuropharmacological Effects

The piperazine moiety is known for its role in modulating neurotransmitter systems. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, which are crucial for treating psychiatric disorders. Research indicates that similar compounds can act as selective serotonin reuptake inhibitors (SSRIs), potentially offering therapeutic benefits in depression and anxiety disorders .

3. Enzyme Inhibition

The compound is hypothesized to exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of Alzheimer’s disease. Inhibitors of these enzymes can enhance cholinergic transmission, which is beneficial in managing cognitive decline associated with neurodegenerative diseases .

Study on Anticancer Properties

A recent study focused on the synthesis of piperazine derivatives, including those structurally related to this compound. The findings revealed that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents .

Neuropharmacological Evaluation

Another research effort evaluated the neuropharmacological profile of piperazine derivatives. The study found that certain analogs could effectively inhibit serotonin receptors while showing minimal side effects typical of traditional antidepressants . This positions compounds like this compound as promising candidates for further development in treating mood disorders.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-piperazin-1-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.2ClH/c1-11-3-4-13(9-12(11)2)14(17)10-16-7-5-15-6-8-16;;/h3-4,9,15H,5-8,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONUYXUMSZVGMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CN2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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